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Compound of Interest

Compound Name: (R)-(Piperidin-3-yl)methanol

Cat. No.: B1299892 Get Quote

An In-depth Technical Guide to (R)-(Piperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-(Piperidin-3-yl)methanol is a chiral piperidine derivative that serves as a crucial building

block in modern medicinal chemistry. Its stereochemically defined structure makes it an

invaluable intermediate in the enantioselective synthesis of a wide range of pharmacologically

active compounds. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals,

and the specific (R)-configuration at the 3-position, combined with the reactive hydroxymethyl

group, allows for precise molecular modifications essential for achieving desired therapeutic

effects and minimizing off-target activities.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of (R)-(Piperidin-3-yl)methanol, with a focus on its role in the development of

novel therapeutics.

Chemical and Physical Properties
(R)-(Piperidin-3-yl)methanol is a colorless liquid at room temperature with a distinct amine-

like odor. It exhibits good solubility in water and various organic solvents.[1] The key

physicochemical properties are summarized in the table below.
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Property Value Source(s)

CAS Number 37675-20-0 [2]

Molecular Formula C₆H₁₃NO [3][4]

Molecular Weight 115.17 g/mol [3][4]

Appearance Colorless liquid [1]

Boiling Point
240.4 °C at 760 mmHg

(Predicted)
[5]

106-107 °C at 3.5 mmHg (for

racemic)
[6][7]

Density 1.0 ± 0.1 g/cm³

pKa 14.93 ± 0.10 (Predicted) [5]

InChIKey
VUNPWIPIOOMCPT-

UHFFFAOYSA-N (racemic)
[4]

(Note: Some physical properties are reported for the racemic mixture, 3-Piperidinemethanol,

due to more extensive characterization in publicly available literature.)

Synthesis and Manufacturing
The enantioselective synthesis of 3-substituted piperidines like (R)-(Piperidin-3-yl)methanol is
a critical challenge in organic chemistry. Several strategies have been developed to achieve

high enantiomeric purity, which is essential for pharmaceutical applications.

General Synthetic Strategy: Asymmetric Catalysis
A prominent and highly effective method for accessing enantioenriched 3-substituted

piperidines involves a multi-step process starting from pyridine. This strategy leverages a key

rhodium-catalyzed asymmetric reaction to establish the chiral center.[2][8][9]

The general workflow for this synthetic approach is illustrated below.
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Step 1: Dihydropyridine Formation

Step 2: Asymmetric Carbometalation (Key Step)

Step 3: Final Product Formation

Pyridine

Phenyl Pyridine-1(2H)-carboxylate
(Dihydropyridine Intermediate)

Partial Reduction &
Protection

Rh-Catalyzed Asymmetric
Reductive Heck Reaction

3-Substituted Tetrahydropyridine
(Enantioenriched)

Arylboronic Acid

(R)-3-Substituted Piperidine

Reduction &
Deprotection

Click to download full resolution via product page

Caption: General workflow for the enantioselective synthesis of 3-substituted piperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric
Reductive Heck Reaction
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This protocol describes the key enantioselective step for producing a 3-substituted

tetrahydropyridine, a direct precursor to the final piperidine product.[9]

Materials:

[Rh(cod)(OH)]₂ (Rhodium catalyst)

(S)-Segphos (Chiral ligand)

Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine intermediate)

Arylboronic acid (e.g., Phenylboronic acid)

Cesium hydroxide (CsOH), aqueous solution (50 wt%)

Tetrahydrofuran (THF), Toluene, Water (as solvents)

Diethyl ether (Et₂O)

Silica gel (for chromatography)

Procedure:

Catalyst Preparation: In an inert atmosphere glovebox, combine [Rh(cod)(OH)]₂ (1 mol%)

and (S)-Segphos (2.2 mol%) in a reaction vessel.

Solvent Addition: Add toluene, THF, and water in a 1:1:1 ratio. To this, add the aqueous

CsOH solution (2.0 equivalents).

Catalyst Activation: Stir the resulting catalyst solution at 70 °C for 10 minutes.

Reagent Addition: Add the arylboronic acid (3.0 equivalents) followed by the dihydropyridine

intermediate (1.0 equivalent).

Reaction: Stir the mixture vigorously at 70 °C for 20 hours. Monitor reaction completion using

an appropriate technique (e.g., TLC or LC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Enantioselective_Synthesis_of_3_Substituted_Piperidines_from_Pyridine_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl

ether.

Purification: Pass the mixture through a short plug of silica gel, washing with additional

diethyl ether. Remove the solvents under reduced pressure. The crude product is then

purified by flash chromatography on silica gel to yield the enantioenriched 3-substituted

tetrahydropyridine.

Final Conversion: The resulting tetrahydropyridine can be fully reduced (e.g., via catalytic

hydrogenation with Pd/C) and deprotected to yield the target (R)-3-substituted piperidine.

Applications in Drug Development
(R)-(Piperidin-3-yl)methanol and its close derivatives, particularly (R)-3-aminopiperidine, are

not typically used as active pharmaceutical ingredients (APIs) themselves. Instead, they are

indispensable chiral building blocks for the synthesis of complex APIs. Their incorporation is

critical for ensuring the correct stereochemistry, which dictates the efficacy and safety of the

final drug product.

Role as a Key Intermediate
The primary utility of this scaffold lies in its application for synthesizing inhibitors of dipeptidyl

peptidase-4 (DPP-4), a class of oral hypoglycemic agents used for the treatment of type 2

diabetes.

Notable Drugs Synthesized Using (R)-3-Aminopiperidine Scaffold:

Alogliptin: A potent and selective DPP-4 inhibitor.

Linagliptin: Another highly effective DPP-4 inhibitor.

The synthesis of these drugs involves the nucleophilic substitution reaction between the

secondary amine of the (R)-3-aminopiperidine core and a halogenated heterocyclic precursor.

Experimental Application: Synthesis of Linagliptin
The following protocol outlines a key step in the synthesis of Linagliptin, where the chiral

piperidine intermediate is coupled with the xanthine core of the molecule. This procedure uses
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the dihydrochloride salt of (R)-3-aminopiperidine, a direct derivative of (R)-(Piperidin-3-
yl)methanol.

Reactants
Reaction Conditions

8-Bromo-xanthine Derivative
(Formula III)

Linagliptin (Crude)

(R)-Piperidine-3-amine
Dihydrochloride

(Formula II)
Potassium Carbonate (Base)

Facilitates
Reaction

DMF (Inert Solvent)

Reaction
Medium

Heat to 80°C

Drives
Reaction

Click to download full resolution via product page

Caption: Workflow for a key coupling step in the synthesis of Linagliptin.

Procedure for Linagliptin Synthesis Step:[10][11]

Charging the Reactor: To a solution of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-

butyn-1-yl)-8-bromoxanthine in dimethylformamide (DMF), add potassium carbonate.

Addition of Piperidine Intermediate: Add (R)-piperidine-3-amine dihydrochloride to the

reaction mixture at room temperature.

Reaction: Heat the mixture to 80 °C and maintain this temperature for approximately 8 hours,

monitoring for completion.

Isolation: After cooling to room temperature, evaporate the DMF under vacuum.

Work-up: Add dichloromethane (DCM) to the residue and stir. Filter the mixture to remove

any undissolved inorganic salts.

Final Product: Evaporate the DCM from the filtrate under vacuum to yield crude Linagliptin,

which can be further purified.
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Biological Activity and Signaling Pathways
Current research indicates that (R)-(Piperidin-3-yl)methanol itself does not possess

significant direct biological activity or modulate specific signaling pathways. Its importance is

derived from its role as a structural component of larger, pharmacologically active molecules.

The biological effects observed are characteristic of the final drug into which this chiral

intermediate is incorporated.

For instance, in Alogliptin and Linagliptin, the (R)-aminopiperidine moiety is crucial for binding

to the S1 pocket of the DPP-4 enzyme. The inhibition of DPP-4 prevents the degradation of

incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and suppressed

glucagon release in a glucose-dependent manner. This mechanism, rather than any intrinsic

activity of the piperidine fragment, is responsible for the therapeutic effect.

Safety and Handling
Like many amine-containing organic compounds, (R)-(Piperidin-3-yl)methanol should be

handled with care in a well-ventilated laboratory setting. It is classified as a corrosive substance

that can cause severe skin burns and eye damage.[4]

Recommended Safety Precautions:

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Use a fume hood to avoid inhalation of vapors.

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water

and seek medical attention.

Store in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.

Conclusion
(R)-(Piperidin-3-yl)methanol is a high-value chiral intermediate that plays a pivotal role in the

pharmaceutical industry. Its structural features are essential for the enantioselective synthesis
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of complex molecules, most notably DPP-4 inhibitors for the management of type 2 diabetes.

While it does not exhibit direct biological activity, its correct stereochemistry is fundamental to

the efficacy and safety of the final API. A thorough understanding of its properties and synthetic

applications is therefore critical for professionals engaged in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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